Catalytic Efficiency in Phosphine-Catalyzed [4+2] Annulation
In a phosphine-catalyzed [4+2] cycloaddition between cyclic α-substituted allenoates and sulfamate-derived cyclic imines, dibenzylphenylphosphine delivered the cycloadduct 3aa in 90% yield under the initial screening conditions (20 mol% catalyst, CH₂Cl₂, room temperature) [1]. In contrast, the closely related analog benzyldiphenylphosphine (BnPPh₂) afforded only a 30% yield under identical conditions, while triphenylphosphine (PPh₃) gave a 39% yield [1]. Under optimized conditions (40 °C in CHCl₃), the yield with dibenzylphenylphosphine improved further to 99% [1].
| Evidence Dimension | Isolated yield of cycloadduct 3aa |
|---|---|
| Target Compound Data | 90% (initial conditions); 99% (optimized conditions) |
| Comparator Or Baseline | Benzyldiphenylphosphine: 30% yield; Triphenylphosphine: 39% yield |
| Quantified Difference | 3.0× higher yield vs BnPPh₂; 2.3× higher yield vs PPh₃ |
| Conditions | Reaction of allenoate 1a with imine 2a; 20 mol% catalyst; CH₂Cl₂; room temperature; 40 °C in CHCl₃ for optimized conditions |
Why This Matters
This direct head-to-head comparison demonstrates that dibenzylphenylphosphine is the superior catalyst for this annulation, achieving yields that are 2- to 3-fold higher than its closest structural analogs, thereby reducing waste and increasing synthetic efficiency.
- [1] Mao, B.; Shi, W.; Liao, J.; Liu, H.; Zhang, C.; Guo, H. Phosphine-Catalyzed [4 + 2] Annulation of Allenoate with Sulfamate-Derived Cyclic Imines: A Reaction Mode Involving γ′-Carbon of α‑Substituted Allenoate. Org. Lett. 2017, 19 (23), 6340-6343. View Source
